6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 896722-50-2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6, a phenylsulfonyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₀ClN₂O₄S, with a molecular weight of 364.77 g/mol (calculated from SMILES: Clc1ccc2c(n1)n(cc2)S(=O)(=O)c1ccccc1) . The compound is synthesized via sulfonylation of the pyrrolopyridine backbone and subsequent functionalization, achieving a purity of ≥95% in commercial batches . Its structural features, including the electron-withdrawing sulfonyl group and the ionizable carboxylic acid, make it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where solubility and reactivity are critical .
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-12-7-6-9-8-11(14(18)19)17(13(9)16-12)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZKWUFHPNGQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of the Pyrrolopyridine Core
Chlorination is typically achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. This step demands rigorous temperature control to prevent overhalogenation.
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| NCS Equivalents | 1.2–1.5 eq | 85–92 |
| Solvent | DMF | – |
| Temperature | 60°C | – |
| Reaction Time | 4–6 hours | – |
Side products like 5,6-dichloro derivatives are minimized by maintaining stoichiometric precision.
Sulfonylation with Phenylsulfonyl Groups
Sulfonylation employs phenylsulfonyl chloride under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C ensures efficient substitution without hydrolyzing sensitive functional groups.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Base | NaH (2.0 eq) | K₂CO₃ (3.0 eq) |
| Solvent | THF | Toluene |
| Temperature | 0°C → room temp | 25–40°C |
| Catalyst | None | Phase-transfer agent |
Industrial processes favor potassium carbonate in toluene with phase-transfer catalysts to enhance mixing and reduce reaction time.
Carboxylation at the 2-Position
| Condition | Effect on Yield |
|---|---|
| CO₂ Pressure | 1 atm: 65% |
| 3 atm: 88% | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent | DMF/THF (3:1) |
Post-reaction hydrolysis with aqueous HCl liberates the carboxylic acid, achieving >90% purity after recrystallization.
Optimization Strategies
Solvent and Temperature Effects
-
DMF vs. THF : DMF accelerates chlorination but complicates sulfonylation due to competing side reactions. THF is preferred for sulfonylation to stabilize intermediates.
-
Low-Temperature Sulfonylation : Reactions at 0°C improve regioselectivity by slowing phenylsulfonyl group migration.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) in carboxylation reduce reaction times from 24 hours to 8 hours. Ligand screening shows triphenylphosphine outperforms bidentate ligands in this context.
Industrial-Scale Production Challenges
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic Reactions | Jacketed reactors with cooling systems |
| Catalyst Recovery | Fixed-bed catalytic reactors |
| Waste Management | Solvent recycling protocols |
Continuous flow systems are increasingly adopted for chlorination and sulfonylation, achieving 95% conversion with minimal manual intervention.
Analytical Validation
Critical quality control measures include:
-
¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfonyl groups).
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HPLC-MS : Detects desulfonylated impurities (<0.5% in optimized batches).
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X-ray Crystallography : Resolves ambiguities in regiochemistry for patent applications.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Late-Stage Sulfonylation | High purity | Longer reaction sequence |
| Early Sulfonylation | Fewer steps | Lower regioselectivity |
| Flow Chemistry | Scalability | High initial investment |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution of the chloro group can produce various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolo[2,3-c]pyridine Derivatives
| Compound | Substituent (Position 5) | Yield | Key Properties |
|---|---|---|---|
| 10a (CAS: Not provided) | None (H) | 95% | High solubility, baseline reactivity |
| 10b (CAS: Not provided) | Cl | 71% | Enhanced electrophilicity |
| 10c (CAS: Not provided) | OMe | 80% | Improved solubility |
Sulfonylated Pyrrolo[2,3-b]pyridine Derivatives
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 896722-50-2) lacks the carboxylic acid group present in the target compound. Its synthesis via Method A yields 72% , compared to the target compound’s 72% scale-up efficiency . The carboxylic acid in the target compound introduces:
- Solubility : Ionizable carboxylate improves aqueous solubility, critical for bioavailability in drug formulations.
- Reactivity : Facilitates conjugation reactions (e.g., amide bond formation) for further derivatization .
Trifluoromethyl-Substituted Analogs
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 952182-22-8) replaces chlorine with a trifluoromethyl group. Key distinctions include:
- Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability and alters π-π stacking interactions in biological targets .
- Molecular Weight: Lower molecular weight (230.14 g/mol vs.
Pyrazolo[3,4-b]pyridine Derivatives
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-82-2) replaces the pyrrolopyridine core with a pyrazolo[3,4-b]pyridine system. Notable differences:
- Substituent Effects : The 2-fluorophenyl and cyclopropyl groups add steric bulk, which may reduce off-target interactions in medicinal chemistry applications .
Sulfonyl Chloride Derivatives
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2231234-21-0) features a sulfonyl chloride group instead of carboxylic acid. This derivative is highly reactive, serving as a precursor for sulfonamide-based drugs, but its instability in aqueous environments limits direct therapeutic use .
Table 2: Comparative Analysis of Key Compounds
| Compound (CAS) | Core Structure | Substituents | Yield | Applications |
|---|---|---|---|---|
| Target (896722-50-2) | Pyrrolo[2,3-b]pyridine | Cl, PhSO₂, COOH | 72% | Drug intermediate, solubility enhancer |
| 10b (Not provided) | Pyrrolo[2,3-c]pyridine | Cl, COOH | 71% | Electrophilic coupling agent |
| 952182-22-8 | Pyrrolo[2,3-b]pyridine | CF₃, COOH | Not reported | Metabolic stability optimization |
| 1011397-82-2 | Pyrazolo[3,4-b]pyridine | Cl, cyclopropyl, F-Ph, COOH | Not reported | Enzyme inhibition (e.g., kinase targets) |
Biological Activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, which combines pyrrole and pyridine moieties with a phenylsulfonyl group, suggests a diverse range of pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H9ClN2O2S
- Molecular Weight : 292.74 g/mol
- CAS Number : 896722-50-2
The presence of the chloro and phenylsulfonyl groups enhances the compound's reactivity and potential for biological interactions.
Antitumor Activity
Research indicates that compounds similar to 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrrolopyridine derivatives can induce apoptosis in cancer cells, demonstrating promising antitumor activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Induction of apoptosis |
| Compound B | NCI-H460 | 0.39 | Autophagy induction |
| Compound C | HeLa | 7.01 | Topoisomerase inhibition |
These findings suggest that 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine may similarly exhibit antitumor properties through mechanisms such as apoptosis and autophagy.
Inhibition of Kinases
The compound is also being investigated for its potential to inhibit various kinases involved in cancer progression. Kinases such as Aurora-A and CDK2 are critical targets in cancer therapy due to their roles in cell cycle regulation.
| Kinase Target | IC50 (µM) |
|---|---|
| Aurora-A | 0.16 |
| CDK2 | 0.25 |
Inhibition of these kinases could lead to reduced tumor growth and improved therapeutic outcomes.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrrolopyridine derivatives, including 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, evaluated their cytotoxic effects against several human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly in breast and lung cancer models.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which these compounds exert their effects. The study found that compounds induced cell cycle arrest at the G1 phase and activated apoptotic pathways through caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often begins with halogenation of the pyrrolopyridine core, followed by sulfonylation and carboxylation. For example, sulfonylation of the pyrrolo[2,3-b]pyridine scaffold typically employs phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C to minimize side reactions . Optimization requires monitoring reaction kinetics via HPLC or NMR to adjust stoichiometry, temperature, and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps) .
- Critical Parameters :
| Step | Key Variables | Optimal Range |
|---|---|---|
| Sulfonylation | Base (NaH vs. K₂CO₃) | NaH in THF (0°C → rt) |
| Chlorination | Halogen source (NCS vs. SOCl₂) | NCS in DMF (60°C) |
| Carboxylation | CO₂ pressure | 1–3 atm |
Q. How can structural confirmation and purity of the compound be validated?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with analogs (e.g., 6-bromo derivatives) to confirm substitution patterns .
- HPLC-MS : Use reverse-phase C18 columns (ACN/0.1% TFA) with ESI-MS to detect impurities (e.g., desulfonylated byproducts) .
- X-ray Crystallography : For absolute configuration, co-crystallize with heavy atoms (e.g., PtCl₂ derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Case Study : While some studies report kinase inhibition (e.g., JAK2), others highlight antimicrobial activity. To reconcile discrepancies:
SAR Analysis : Compare substituent effects (e.g., 6-Cl vs. 6-CF₃) on target binding using molecular docking .
Assay Conditions : Test compounds under standardized protocols (e.g., ATP concentration in kinase assays) to eliminate variability .
- Data Interpretation : Use PCA (Principal Component Analysis) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Q. How can computational methods predict the reactivity of the carboxylic acid group in further derivatization?
- Approach :
- DFT Calculations : Compute Fukui indices (e.g., Gaussian 09, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites on the carboxylic acid moiety .
- MD Simulations : Model solvation effects (e.g., water/DMSO) on esterification or amidation kinetics .
- Validation : Compare predicted vs. experimental yields for reactions like Steglich esterification (DCC/DMAP) .
Q. What experimental designs optimize the compound’s solubility for in vivo studies?
- Design of Experiments (DoE) :
- Factors : pH (4–7), co-solvents (DMSO, PEG-400), and surfactants (Tween-80) .
- Response Surface Methodology (RSM) : Use a 3² factorial design to maximize solubility while minimizing toxicity .
- Example Outcome :
| Co-solvent (%) | Solubility (mg/mL) | Toxicity (IC₅₀, µM) |
|---|---|---|
| 10% DMSO | 12.5 | >100 |
| 20% PEG-400 | 8.7 | >50 |
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?
- Root Cause : Differences in protonation states of the pyrrolo[2,3-b]pyridine core (pKa ~3.5) and sulfonyl group (pKa ~1.2) affect degradation pathways .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
